1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Description
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4) is an enaminone derivative characterized by a pyridine ring at the 3-position and a dimethylamino group at the β-position of the α,β-unsaturated ketone system. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol . The compound is a yellow crystalline solid with a melting point of 65–75°C and solubility in chlorinated solvents like dichloromethane . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands for metal complexes, and biologically active molecules .
The compound’s electronic structure features a conjugated system that enables charge transfer interactions, making it useful in photophysical studies and as a precursor for laser dyes . Its synthetic utility is highlighted in alternative routes for drug intermediates, such as in the preparation of entropy-jolting molecular prototypes for protein-ligand interaction studies .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-16-4, 123367-26-0 | |
| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via nucleophilic attack of the enolate ion (derived from 3-acetylpyridine) on the electrophilic carbon of DMF-DMA. Key parameters include:
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Temperature : 80–100°C under reflux
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Solvent : Anhydrous toluene or dimethylformamide (DMF)
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Catalyst : Potassium tert-butoxide (KOtBu) or sodium hydride (NaH)
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Reaction Time : 6–12 hours
The product is isolated via vacuum distillation or recrystallization from dichloromethane/hexane, yielding 65–78% pure compound.
Table 1: Optimization of Claisen-Schmidt Condensation
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 100 | 78 |
| Solvent | Toluene, DMF, THF | Toluene | 75 |
| Catalyst | NaH, KOtBu, NaOH | KOtBu | 78 |
| Molar Ratio (Substrate:DMF-DMA) | 1:1 – 1:2.5 | 1:2 | 72 |
Mannich Reaction
The Mannich reaction offers an alternative route by integrating formaldehyde and dimethylamine into the β-position of 3-acetylpyridine. This method is advantageous for introducing the dimethylamino group directly.
Reaction Conditions
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Reactants : 3-Acetylpyridine, formaldehyde (37% aqueous), dimethylamine hydrochloride
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Solvent : Ethanol/water (3:1 v/v)
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pH : 4–5 (adjusted with HCl)
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Temperature : 50–60°C
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Reaction Time : 8–16 hours
The product precipitates upon cooling and is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving a yield of 60–70%.
Mechanistic Insights
The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the enolizable ketone. Steric hindrance from the pyridyl group necessitates prolonged reaction times compared to aliphatic analogs.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. This method is particularly suited for high-throughput screening.
Protocol
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Reactants : 3-Acetylpyridine, DMF-DMA
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Solvent : Dimethyl sulfoxide (DMSO)
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Microwave Power : 300 W
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Temperature : 120°C
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Time : 20–30 minutes
Yields of 85–90% are achievable, with purity exceeding 95% after recrystallization.
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 78% | 88% |
| Energy Consumption | High | Low |
| Scalability | Industrial | Lab-scale |
Solid-Phase Synthesis
Solid-phase synthesis employs polymer-supported reagents to facilitate purification. This method is ideal for generating derivatives for structure-activity relationship (SAR) studies.
Procedure
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Resin Functionalization : Wang resin is functionalized with 3-acetylpyridine via ester linkage.
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Condensation : DMF-DMA is added in the presence of diisopropylethylamine (DIPEA).
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Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.
This method yields 70–75% product with >90% purity, eliminating the need for chromatography.
Catalytic Asymmetric Synthesis
Recent advances have enabled enantioselective synthesis using chiral catalysts. For example, thiourea-based organocatalysts induce asymmetry during the condensation step.
Key Features
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Catalyst : (R)-BINOL-derived thiourea (10 mol%)
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Solvent : Chloroform
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Temperature : 25°C
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Enantiomeric Excess (ee) : Up to 92%
This method remains experimental but highlights potential for accessing chiral enaminone derivatives.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors outperform batch processes by enhancing heat transfer and reducing side reactions.
Flow Reactor Parameters
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Residence Time : 10–15 minutes
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Temperature : 110°C
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Pressure : 3 bar
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Yield : 82–85%
Critical Analysis of Methodologies
Yield and Purity Considerations
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Claisen-Schmidt : High yield but requires rigorous moisture control.
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Mannich : Lower yield due to competing hydrolysis but avoids toxic reagents.
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Microwave : Optimal for rapid synthesis but limited scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propenone moiety into a saturated ketone.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Saturated ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Key Reactions:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Reduction reactions yield saturated ketones.
- Substitution: The pyridine ring allows for electrophilic and nucleophilic substitutions.
Chemistry
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.
Biology
Research has shown that 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one exhibits significant biological activity:
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Antimicrobial Properties: It has demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain MIC (μg/mL) Mycobacterium tuberculosis H37Rv 0.025 - 0.054 Staphylococcus aureus (MRSA) 4 - 8 Escherichia coli Variable - Anticancer Potential: Studies are ongoing to evaluate its efficacy in cancer treatment, particularly due to its interaction with biological targets such as enzymes and receptors.
Medicine
The compound has been explored as a potential therapeutic agent due to its ability to modulate biological targets. Its structure allows for interactions that can inhibit enzyme activity or alter receptor signaling pathways, making it a candidate for drug development.
Industrial Applications
In the industrial sector, this compound is used as a precursor in the synthesis of functional polymers and advanced materials. Its unique properties enable the production of materials with specific functionalities, which can be applied in various fields such as coatings, adhesives, and pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Cancer Research
Research evaluating the anticancer properties of this compound indicated that it could induce apoptosis in cancer cells through specific signaling pathways. Further studies are needed to elucidate the precise mechanisms involved .
Mechanism of Action
The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enaminones and chalcones structurally related to 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one exhibit variations in substituents, electronic properties, and applications. Below is a detailed comparison:
Structural and Electronic Comparisons
Spectral and Photophysical Properties
- Absorption/Fluorescence: this compound: Absorption λₘₐₓ ~403–427 nm (solvent-dependent), fluorescence λₘₐₓ ~472–533 nm . MSPPP: Absorption λₘₐₓ ~403–427 nm, fluorescence λₘₐₓ ~511–548 nm (ASE observed under laser excitation) . DAPPP (3-[4-(dimethylamino)phenyl]-1-phenylpropen-1-one): Broader Stokes shift due to extended conjugation .
Pharmacological Derivatives
- Compound 4 (derived from this compound): Used in entropy-driven drug design to disrupt protein-ligand interactions .
- Imatinib intermediates: 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one is a key precursor in synthesizing tyrosine kinase inhibitors .
Key Research Findings and Trends
- Photophysical Applications: Chalcones like MSPPP outperform this compound in ASE efficiency due to stronger electron-withdrawing groups .
- Structural Influence on Bioactivity: Fluorinated derivatives (e.g., SR-F-130) exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs .
- Coordination Chemistry: 2-Pyridyl enaminones are preferred over 3-pyridyl variants for stabilizing transition metal complexes .
Biological Activity
Overview
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an organic compound characterized by a pyridine ring and a propenone moiety. Its unique structure, featuring a dimethylamino group, positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine under acidic or basic conditions. This reaction can be optimized for industrial production to enhance yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are vital for its functional versatility in biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 0.025 to 0.054 μg/mL against susceptible strains, indicating potent activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 |
| Staphylococcus aureus (MRSA) | 4 - 8 |
| Escherichia coli | Variable |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, one study reported that the compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | High |
| MCF10A (Normal) | 2.5 | Low |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. This interaction may inhibit key enzymes involved in cellular processes or alter receptor signaling pathways critical for cell survival and proliferation .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
- Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various derivatives of pyridine-based compounds against multidrug-resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound could induce apoptosis through mechanisms involving caspase activation and mitochondrial disruption, underscoring its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, and what intermediates are critical?
Answer: The compound is typically synthesized via a condensation reaction between 1-(3-pyridyl)ethanone and dimethylformamide dimethylacetal (DMF-DMA), yielding an enaminone intermediate. This intermediate is pivotal for subsequent cyclization reactions. For example, cyclization with guanidine derivatives in refluxing isopropanol can yield pyrimidine-based pharmacophores . Key intermediates include the enaminone (III) and brominated derivatives (e.g., 2-bromo-substituted propenone), which are essential for further functionalization .
Methodological Considerations:
- Reaction Optimization: Use inert atmospheres (N₂) and anhydrous solvents (THF, CH₂Cl₂) to prevent side reactions.
- Purification: Distillation under reduced pressure (e.g., 10⁻⁴ torr) or recrystallization from dichloromethane/hexane mixtures ensures high purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer: Structural characterization employs:
- NMR Spectroscopy: ¹H-NMR reveals proton environments (e.g., dimethylamino protons at δ ~3.02 ppm, pyridyl protons at δ ~8.0–9.1 ppm) .
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond lengths and angles (e.g., C=O bond at ~1.23 Å, pyridyl ring planarity) .
- IR Spectroscopy: Stretching frequencies for C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) confirm enaminone functionality .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in spectroscopic or crystallographic data?
Answer: Density Functional Theory (DFT) calculations validate experimental data by modeling electronic structures and predicting spectral properties. For example:
- AIM Theory: Analyzes electron density topology to confirm hydrogen bonding or charge distribution in crystal lattices .
- TD-DFT: Predicts UV-Vis absorption spectra, aiding in identifying electronic transitions conflicting with experimental observations .
Case Study: Discrepancies in melting points (reported range: 65–75°C ) may arise from polymorphic forms. Pairing DSC analysis with DFT-optimized crystal packing simulations can identify stable polymorphs .
Q. What strategies optimize the compound’s reactivity in metal coordination or catalytic applications?
Answer: The dimethylamino group acts as a hemilabile ligand, enabling selective metal coordination (e.g., Rh(I), Ir(I)):
- Coordination Chemistry: Reactivity is tuned by adjusting solvent polarity (e.g., THF vs. DMF) and counterion choice (e.g., Cl⁻ vs. PF₆⁻) .
- Catalytic Applications: In Rh(III)-catalyzed C–H functionalization, the enaminone’s π-system facilitates directed coupling to form naphthalene derivatives. Optimize reaction time (1–3 hr) and temperature (80–100°C) to enhance yield .
Q. How do researchers address instability or polymerization during storage or reactions?
Answer:
- Low-Temperature Storage: Maintain at -25°C under inert gas (Ar) to prevent propenone polymerization .
- Stabilization Additives: Introduce radical inhibitors (e.g., BHT) in reaction mixtures.
- Kinetic Control: Use short reaction times (<2 hr) and excess dimethylamino groups to suppress side reactions .
Q. What mechanistic insights explain the compound’s role in apoptosis-inducing or cytotoxic agents?
Answer: Derivatives like 5-(2-pyridyl)isoxazole exhibit cytotoxicity via:
- ROS Generation: The pyridyl-enaminone scaffold disrupts mitochondrial membrane potential, inducing oxidative stress .
- Structure-Activity Relationships (SAR): Substituents at the 3-position (e.g., nitro, methoxy) modulate IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .
Experimental Design:
- In Vitro Assays: Use MTT/PI staining to quantify apoptosis.
- Molecular Docking: Simulate binding to Bcl-2 or caspase-3 targets to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
